t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of TBME or similar compounds often involves the use of protecting groups. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized from commercially available 4-fluoro-2-methoxy-5-nitroaniline through three steps including acylation, nucleophilic substitution, and reduction .Molecular Structure Analysis
The molecular structure of t-butyl carbamate derivatives is characterized by the presence of the t-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, which can influence the reactivity and selectivity of the compound in chemical reactions.Chemical Reactions Analysis
Carbamates like TBME are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Scientific Research Applications
Protecting Group in Organic Synthesis
TBME contains a carbamate group, which serves as a protecting group in organic synthesis. It can be selectively removed by acid and mild heating, allowing for controlled transformations of other functional groups. Researchers utilize TBME as a temporary shield during complex chemical reactions .
Mechanism of Action
Target of Action
It is known that carbamate compounds often interact with enzymes or receptors in the body, altering their function .
Mode of Action
It is known that carbamates typically work by binding to their target and modifying its function . The presence of the methoxyphenyl group may influence the compound’s interaction with its target, potentially enhancing its binding affinity or altering its effect .
Biochemical Pathways
Carbamates, in general, can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is predicted to have high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could impact the compound’s bioavailability and its overall effect in the body .
Result of Action
Based on the general properties of carbamates, it can be inferred that the compound may alter the function of its target, leading to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
properties
IUPAC Name |
tert-butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-7-5-6-8-12(10)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUHESSRMSJJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.